molecular formula C24H23BO2 B1457144 4,4,5,5-Tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane CAS No. 890042-13-4

4,4,5,5-Tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane

Cat. No. B1457144
CAS RN: 890042-13-4
M. Wt: 354.3 g/mol
InChI Key: VXLBBSLCTFTKOE-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C30H27BO2 . It is a solid substance at room temperature . The compound is used for research purposes .


Molecular Structure Analysis

The molecular weight of “4,4,5,5-Tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane” is 430.3 g/mol . The InChI code for this compound is 1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)22-11-9-10-20(18-22)21-16-17-27-25-14-6-5-12-23(25)24-13-7-8-15-26(24)28(27)19-21/h5-19H,1-4H3 .


Physical And Chemical Properties Analysis

“4,4,5,5-Tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane” is a solid at room temperature . It has a molecular weight of 430.3 g/mol .

Scientific Research Applications

Efficient Synthesis in Material Science

  • It is used in the efficient and practical synthesis of electron transport materials (ETMs) and their intermediates, which are crucial in the materials field, especially for triphenylene-based ETMs and host materials (Zha Xiangdong et al., 2017).

Synthesis of Stilbene Derivatives

  • The compound plays a role in synthesizing boron-containing stilbene derivatives. These derivatives have potential applications in producing new materials for Liquid Crystal Display (LCD) technology and possibly for therapeutic interventions in neurodegenerative diseases (B. Das et al., 2015).

Use in Organic Solar Cell Applications

  • This compound is instrumental in synthesizing copolymers for organic solar cell (OSC) applications, particularly in producing low band gap polymers suitable for OSC applications (S. Meena et al., 2018).

Synthesis of Silicon-Based Drugs

  • A novel building block for synthesizing biologically active derivatives, particularly in the development of silicon-based drugs, utilizes this compound. An example is its use in the new synthesis of the retinoid agonist disila-bexarotene (Matthias W. Büttner et al., 2007).

Crystal Structure and DFT Studies

  • The compound is also significant in crystal structure and Density Functional Theory (DFT) studies, aiding in understanding molecular structures and properties, which is crucial for further applications in material science (T. Liao et al., 2022).

Preparative Synthesis for Propargylation

  • Its use in the scalable preparation of a general propargylation reagent through a continuous-flow and distillation process is another notable application (Daniel R Fandrick et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-triphenylen-2-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BO2/c1-23(2)24(3,4)27-25(26-23)16-13-14-21-19-11-6-5-9-17(19)18-10-7-8-12-20(18)22(21)15-16/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLBBSLCTFTKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane

CAS RN

890042-13-4
Record name 4,4,5,5-tetramethyl-2-(triphenylen-2-yl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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